molecular formula C13H11NO4 B13710298 Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate

Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate

Cat. No.: B13710298
M. Wt: 245.23 g/mol
InChI Key: IMBLXNGEQKAGNV-UHFFFAOYSA-N
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Description

Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts like AuCl3 or CuCl . Another approach involves the reaction of substituted aldoximes with alkynes under heating conditions, often employing tert-butyl nitrite or isoamyl nitrite as reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and scalable catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate is not fully elucidated. compounds with isoxazole rings often interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 5-(2-Furyl)isoxazole-3-carboxylate
  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate
  • 3,5-Dimethylisoxazole

Comparison: Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate is unique due to the presence of the dihydrobenzofuryl group, which can impart different electronic and steric properties compared to other isoxazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

methyl 5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H11NO4/c1-16-13(15)10-7-12(18-14-10)8-2-3-11-9(6-8)4-5-17-11/h2-3,6-7H,4-5H2,1H3

InChI Key

IMBLXNGEQKAGNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCC3

Origin of Product

United States

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